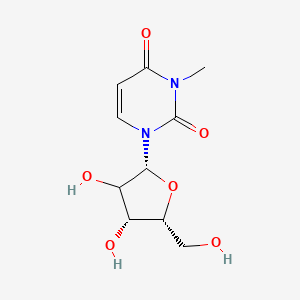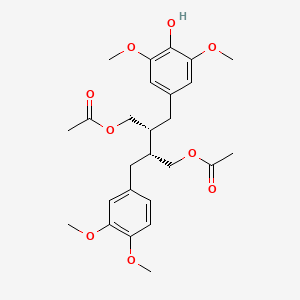
N1-Methyl ara-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Methyl ara-uridine is a modified nucleoside analog that has gained significant attention in recent years due to its unique properties and potential applications in various fields. It is a derivative of uridine, where the hydrogen atom at the N1 position is replaced by a methyl group. This modification enhances the stability and functionality of the nucleoside, making it a valuable tool in scientific research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl ara-uridine typically involves the methylation of uridine. One common method is the chemical methylation of uridine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce this compound suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl ara-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-5’-phosphate.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound-5’-phosphate, dihydro-N1-Methyl ara-uridine, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-Methyl ara-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is utilized in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: this compound is a key component in the development of mRNA vaccines, including those for COVID-19, due to its ability to enhance the stability and translation efficiency of mRNA.
Industry: It is used in the production of synthetic mRNA for various applications, including gene therapy and protein production.
Mechanism of Action
N1-Methyl ara-uridine exerts its effects by incorporating into RNA molecules during transcription. The methyl group at the N1 position enhances the stability of the RNA and reduces its immunogenicity. This modification allows for more efficient translation of the RNA into proteins, making it a valuable tool in mRNA-based therapeutics. The molecular targets and pathways involved include the ribosome and various translation initiation factors that facilitate protein synthesis.
Comparison with Similar Compounds
N1-Methyl ara-uridine is often compared with other modified nucleosides such as pseudouridine and 5-methylcytosine. While all these compounds enhance the stability and functionality of RNA, this compound is unique in its ability to significantly reduce immunogenicity and increase translation efficiency. Similar compounds include:
Pseudouridine: Enhances RNA stability and reduces immunogenicity but to a lesser extent than this compound.
5-Methylcytosine: Used in DNA methylation studies and has applications in epigenetics.
N6-Methyladenosine: Another modified nucleoside with roles in RNA metabolism and regulation.
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7+,8?,9-/m1/s1 |
InChI Key |
UTQUILVPBZEHTK-DYZKPSFTSA-N |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)



![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)




